Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate
Overview
Description
Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate is an organic compound with the molecular formula C6H7BrN4O2. It is a derivative of pyrazine, characterized by the presence of amino groups at positions 3 and 5, a bromine atom at position 6, and a methyl ester group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate typically involves the bromination of a pyrazine derivative followed by the introduction of amino groups. One common method starts with the bromination of methyl pyrazine-2-carboxylate to yield methyl 6-bromopyrazine-2-carboxylate. This intermediate is then subjected to nitration and subsequent reduction to introduce the amino groups at positions 3 and 5 .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom at position 6 can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Coupling Reactions: The amino groups can participate in coupling reactions to form various biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce nitro or amino derivatives .
Scientific Research Applications
Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of amino and bromine groups allows for various interactions with biological molecules, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,6-dibromopyrazine-2-carboxylate: Similar in structure but with two bromine atoms instead of amino groups.
Methyl 3-amino-6-bromopyrazine-2-carboxylate: Contains only one amino group and one bromine atom.
Methyl 3,5-diaminopyrazine-2-carboxylate: Lacks the bromine atom, having only amino groups.
Uniqueness
Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate is unique due to the combination of amino and bromine substituents on the pyrazine ring.
Properties
IUPAC Name |
methyl 3,5-diamino-6-bromopyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN4O2/c1-13-6(12)2-4(8)11-5(9)3(7)10-2/h1H3,(H4,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDQNAQLYWSLTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C(=N1)Br)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695984 | |
Record name | Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1458-20-4 | |
Record name | Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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